An In-Depth Technical Guide to Diethyl Methoxymalonate: Structure, Properties, and Synthetic Utility
An In-Depth Technical Guide to Diethyl Methoxymalonate: Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis and medicinal chemistry, the malonic ester framework serves as a cornerstone for the construction of complex molecular architectures. Diethyl malonate, a simple diester, is renowned for its versatility in forming carbon-carbon bonds through the highly reactive alpha-position.[1] This guide focuses on a specialized derivative, diethyl methoxymalonate (CAS No. 40924-27-4) , a molecule that combines the synthetic potential of the malonate core with the introduction of a methoxy group. This substitution imparts unique steric and electronic properties, making it a valuable building block for novel compounds, particularly in the synthesis of substituted heterocycles and other scaffolds relevant to drug discovery.[2][3] This document provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic signature, synthesis, and reactivity, offering field-proven insights for its application in research and development.
Molecular Structure and Physicochemical Properties
Diethyl methoxymalonate, with the IUPAC name diethyl 2-methoxypropanedioate, possesses a central carbon atom (Cα) bonded to two carboethoxy groups (-COOEt) and a methoxy group (-OCH₃).[4] The presence of the electron-withdrawing ester functionalities significantly influences the molecule's electronic environment. Unlike its parent, diethyl malonate, the alpha-carbon of diethyl methoxymalonate is not acidic as it lacks a proton. This fundamental structural change dictates its reactivity, shifting the focus from enolate chemistry at the Cα to reactions involving the ester or methoxy groups.
Caption: 2D Structure of Diethyl Methoxymalonate.
Physicochemical Data Summary
The following table summarizes the key physical and chemical properties of diethyl methoxymalonate.
| Property | Value | Source |
| IUPAC Name | diethyl 2-methoxypropanedioate | [PubChem][4] |
| Synonyms | Diethyl 2-methoxymalonate, 2-Methoxy-malonic acid diethyl ester | [PubChem][4] |
| CAS Number | 40924-27-4 | [PubChem][4] |
| Molecular Formula | C₈H₁₄O₅ | [PubChem][4] |
| Molecular Weight | 190.19 g/mol | [PubChem][4] |
| Appearance | Colorless Liquid | [TCI][5] (for dimethyl analog) |
| Boiling Point | 110 °C at 2.1 kPa | [TCI][5] (for dimethyl analog) |
| Density | ~1.18 g/cm³ | [TCI][5] (for dimethyl analog) |
| Hydrogen Bond Donors | 0 | [PubChem][4] |
| Hydrogen Bond Acceptors | 5 | [PubChem][4] |
| Rotatable Bonds | 7 | [PubChem][4] |
Spectroscopic Profile for Structural Elucidation
Accurate characterization is critical for confirming the identity and purity of diethyl methoxymalonate. The following is a summary of its expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the different proton environments:
-
A triplet at ~1.3 ppm (6H), corresponding to the methyl protons (-CH₃) of the two equivalent ethyl groups, coupled to the adjacent methylene protons.
-
A quartet at ~4.2 ppm (4H), corresponding to the methylene protons (-CH₂-) of the two equivalent ethyl groups, coupled to the adjacent methyl protons.
-
A singlet at ~3.5 ppm (3H), corresponding to the protons of the methoxy group (-OCH₃).
-
A singlet at ~4.5 ppm (1H), corresponding to the proton on the alpha-carbon.
-
-
¹³C NMR: The carbon NMR spectrum provides confirmation of the carbon framework. Expected chemical shifts include:[4]
-
~14 ppm: Methyl carbons of the ethyl groups.
-
~53 ppm: Methoxy carbon.
-
~62 ppm: Methylene carbons of the ethyl groups.
-
~75 ppm: The alpha-carbon (C-OCH₃).
-
~167 ppm: Carbonyl carbons of the ester groups.
-
Infrared (IR) Spectroscopy
The IR spectrum is dominated by absorptions characteristic of its functional groups:[4]
-
~2980 cm⁻¹: C-H stretching from the alkyl groups.
-
~1750 cm⁻¹: A strong, sharp absorption from the C=O stretching of the ester carbonyl groups. This is a key diagnostic peak.
-
~1100-1250 cm⁻¹: Strong C-O stretching from the ester and ether linkages.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would reveal the molecular weight and characteristic fragmentation patterns.[4]
-
Molecular Ion (M⁺): A peak at m/z = 190, corresponding to the molecular weight.
-
Key Fragments: Common fragmentation pathways for substituted malonates include the loss of ethoxy and carboethoxy groups.[6]
-
m/z = 145: Loss of an ethoxy radical (•OCH₂CH₃, M-45).
-
m/z = 117: Loss of a carboethoxy radical (•COOCH₂CH₃, M-73).
-
Further fragmentation of these primary ions would also be observed.
-
Synthesis of Diethyl Methoxymalonate
While several specialized methods exist, a logical and common approach to synthesizing diethyl methoxymalonate involves a nucleophilic substitution reaction on a halogenated precursor. The reaction of diethyl 2-bromomalonate with sodium methoxide provides a direct and efficient route.
Proposed Synthetic Protocol: Methoxylation of Diethyl 2-Bromomalonate
This protocol is based on well-established Sₙ2 reactions involving malonate derivatives and alkoxides, analogous to reported syntheses of similar alpha-substituted malonates.[7]
Step 1: Preparation of Sodium Methoxide Solution
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.05 equivalents) in small portions to anhydrous methanol at 0 °C in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Stir the mixture until all the sodium has dissolved completely to form a clear solution of sodium methoxide.
-
Remove the excess methanol under reduced pressure to yield sodium methoxide as a white solid. Re-dissolve the solid in a suitable anhydrous solvent like THF for the next step.
Step 2: Nucleophilic Substitution
-
Cool the sodium methoxide solution/suspension to 0 °C.
-
Add diethyl 2-bromomalonate (1.0 equivalent) dropwise via the dropping funnel to the stirred solution over 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC analysis.
Step 3: Work-up and Purification
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure diethyl methoxymalonate.
Caption: Synthetic Workflow for Diethyl Methoxymalonate.
Chemical Reactivity and Synthetic Applications
The primary value of diethyl methoxymalonate lies in its role as a synthetic intermediate. Its reactivity is distinct from standard malonic esters due to the alpha-methoxy substituent.
Alkylation Reactions
While the alpha-carbon itself cannot be deprotonated, the parent compound, diethyl methoxymalonate, can be alkylated at the alpha-carbon before the introduction of the methoxy group. A documented example shows the alkylation of diethyl methoxymalonate itself is not possible, however, a related reaction shows the preparation of diethyl methoxy(methyl)malonate from diethyl methoxymalonate using a strong base like sodium hydride and an alkylating agent like methyl iodide. This suggests that under specific conditions, further functionalization might be achievable, although this is not the typical reactivity.
Caption: Alkylation of Diethyl Methoxymalonate.
Hydrolysis and Decarboxylation
Like other malonic esters, diethyl methoxymalonate can undergo hydrolysis of its ester groups under acidic or basic conditions to yield methoxymalonic acid. Subsequent heating of the resulting methoxymalonic acid can lead to decarboxylation, affording methyl methoxyacetate. This pathway provides a route to alpha-methoxy carboxylic acids and their derivatives.
Role in Heterocyclic Synthesis
Malonate derivatives are extensively used as C-C-C synthons in cyclocondensation reactions to form six-membered heterocycles like pyrimidines and barbiturates.[3] Diethyl methoxymalonate can be employed in reactions with dinucleophiles such as urea or guanidine to synthesize 5-methoxy-substituted heterocyclic systems. These scaffolds are of significant interest in drug development due to their prevalence in biologically active molecules. The methoxy group can serve to block a site of metabolism, modulate solubility, or engage in specific hydrogen bonding interactions with a biological target.
Safety, Handling, and Purification
Safety and Hazard Information
While a specific Safety Data Sheet (SDS) for diethyl methoxymalonate is not widely available, data for the analogous dimethyl methoxymalonate indicates that it causes skin and eye irritation.[5] It is prudent to assume diethyl methoxymalonate carries similar hazards.
-
Hazard Statements (presumed): H315 (Causes skin irritation), H319 (Causes serious eye irritation).[5]
-
Precautionary Measures:
-
P264: Wash hands and face thoroughly after handling.
-
P280: Wear protective gloves, eye protection, and face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Handling: Work in a well-ventilated area or fume hood. Avoid inhalation of vapors. Keep away from oxidizing agents.
-
Storage: Store in a cool, dry, dark place in a tightly sealed container.
Purification Protocols
Purification of diethyl methoxymalonate after synthesis is crucial to remove unreacted starting materials and byproducts.
-
Fractional Distillation: As the compound is a liquid with a relatively high boiling point, vacuum distillation is the preferred method for purification on a larger scale.
-
Aqueous Wash: A work-up procedure involving washing the crude product with a dilute basic solution (e.g., saturated sodium bicarbonate) can remove acidic impurities. This should be followed by a brine wash to remove residual water and base.
-
Column Chromatography: For small-scale purification and removal of non-volatile impurities, column chromatography on silica gel using a non-polar solvent system (e.g., hexanes/ethyl acetate) is effective.
Conclusion
Diethyl methoxymalonate is a valuable, specialized reagent for organic synthesis. Its structure precludes the typical alpha-proton chemistry of malonates, instead offering a stable scaffold for introducing a methoxy-substituted three-carbon unit. Its primary utility is in the construction of complex molecules, especially 5-substituted heterocyclic systems of interest to the pharmaceutical industry. A thorough understanding of its properties, synthesis, and reactivity allows researchers and drug development professionals to effectively leverage this compound in the design and synthesis of novel chemical entities.
References
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G Madhusudhan et al. (2011). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. Der Pharma Chemica, 3(6):437-442. Available at: [Link]
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Homework.Study.com. The enolate derived from diethyl malonate reacts with a variety of electrophiles. Available at: [Link]
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Fiveable. (2025, August 15). Diethyl Malonate Definition. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of diethyl methoxy(methyl)malonate. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 575727, Diethyl methoxymalonate. PubChem. Available at: [Link]
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Yamaguchi, M., et al. (n.d.). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. MDPI. Available at: [Link]
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Chegg.com. (2020, February 21). Solved: Diethyl malonate undergoes deprotonation in the presence of sodium methoxide. Available at: [Link]
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Sciencemadness.org. (2020, June 5). Synthesis of diethyl diethylmalonate. Available at: [Link]
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Filo. (2025, November 24). Synthesis of Heterocycles by Diethyl Malonate. Available at: [Link]
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Sodium Methoxide. (2023, June 5). Diethyl Malonate Applications. Available at: [Link]
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Wikipedia. (n.d.). Diethyl malonate. Available at: [Link]
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Kappe, C. O. (n.d.). Malonates in Cyclocondensation Reactions. PMC. Available at: [Link]
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eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Available at: [Link]
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